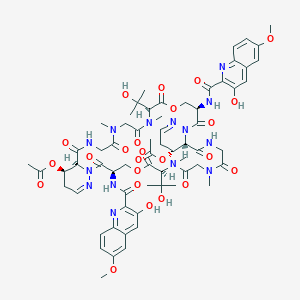
Monoacetyl-luzopeptin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoacetyl-luzopeptin B is a member of the luzopeptin family, which are cyclic decadepsipeptides known for their potent antitumor, antibacterial, and antiviral activities . These compounds are produced by actinomycetes and have a unique ability to intercalate into the DNA helix, disrupting its function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of monoacetyl-luzopeptin B involves the acetylation of luzopeptin B at the 4-hydroxy group of one of its 4-hydroxy-Δ-piperazic acid residues . This process typically requires the use of acetylating agents under controlled conditions to ensure selective acetylation.
Industrial Production Methods
Industrial production of this compound is generally achieved through fermentation processes using genetically engineered strains of actinomycetes . These strains are optimized to produce high yields of the compound, which is then purified through a series of chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Monoacetyl-luzopeptin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups such as alkyl or aryl groups .
Applications De Recherche Scientifique
Monoacetyl-luzopeptin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and its effects on DNA structure and function.
Biology: Investigated for its potential as an antibacterial and antiviral agent.
Medicine: Explored for its antitumor properties, particularly in the treatment of leukemia and other cancers.
Industry: Used in the development of new antibiotics and antiviral drugs.
Mécanisme D'action
Monoacetyl-luzopeptin B exerts its effects by intercalating into the DNA helix, disrupting its structure and function . This intercalation prevents the DNA from being properly replicated and transcribed, leading to cell death. The compound specifically targets the minor groove of the DNA helix, where it binds tightly and inhibits the activity of DNA polymerases and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Luzopeptin A: Another member of the luzopeptin family, known for its potent antitumor activity.
Echinomycin: A bisintercalator with similar DNA-binding properties and antitumor activity.
Thiocoraline: A cyclic octadepsipeptide with strong antitumor and antibacterial properties.
Uniqueness
Monoacetyl-luzopeptin B is unique in its selective acetylation, which enhances its biological activity compared to other luzopeptins . This selective modification allows it to intercalate more effectively into the DNA helix, making it a potent antitumor agent .
Propriétés
Formule moléculaire |
C64H78N14O24 |
|---|---|
Poids moléculaire |
1427.4 g/mol |
Nom IUPAC |
[(3R,7S,16S,17R,23R,27S,36S,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate |
InChI |
InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1 |
Clé InChI |
QMZVWFQMMLKHLS-ODLYDHCOSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1CC=NN2[C@@H]1C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3[C@@H]([C@@H](CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
SMILES canonique |
CC(=O)OC1CC=NN2C1C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3C(C(CC=N3)OC(=O)C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C2=O)NC(=O)C4=C(C=C5C=C(C=CC5=N4)OC)O)C(C)(C)O)C)C)NC(=O)C6=C(C=C7C=C(C=CC7=N6)OC)O)C(C)(C)O)C)C |
Synonymes |
BBM 928A BBM-928 A BBM-928A luzopeptin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



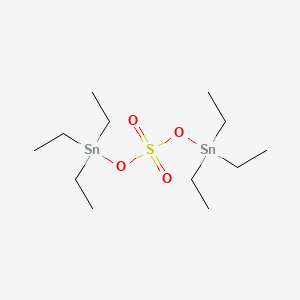

![6-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-furanyl)ethyl]-4-quinazolinamine](/img/structure/B1255414.png)
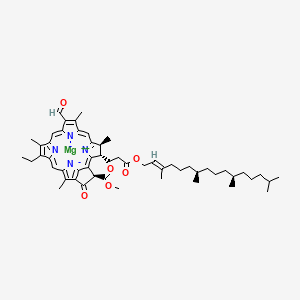
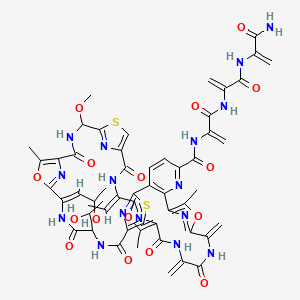
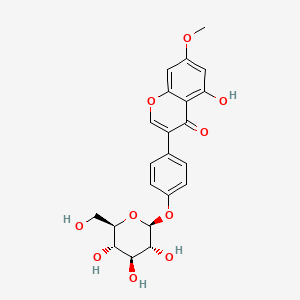
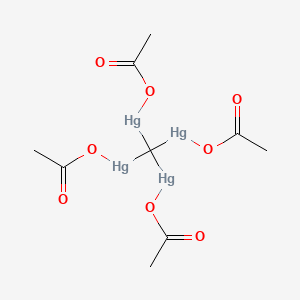
![1-[(1R,2R)-5-(hydroxymethyl)-2-bicyclo[3.1.0]hex-3-enyl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B1255425.png)
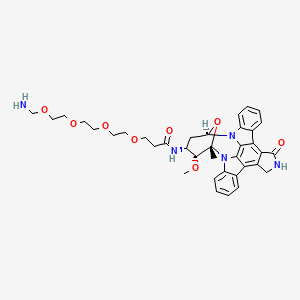
![N-[5-(4-morpholinylsulfonyl)-2-(1-pyrrolidinyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1255428.png)



